

Application Notes and Protocols for [D-Phe12]Bombesin in Cell Culture

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Compound of Interest		
Compound Name:	[D-Phe12]-Bombesin	
Cat. No.:	B566554	Get Quote

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Introduction

[D-Phe12]-Bombesin is a synthetic analog of the amphibian tetradecapeptide, bombesin. It functions as a competitive antagonist of bombesin receptors, particularly the gastrin-releasing peptide receptor (GRP-R), which is overexpressed in various human cancers, including prostate, breast, lung, and pancreatic cancer. By binding to these receptors, [D-Phe12]-Bombesin blocks the downstream signaling cascades initiated by natural ligands like bombesin and gastrin-releasing peptide (GRP). This inhibitory action makes it a valuable tool for studying the role of bombesin receptor signaling in physiological and pathological processes, particularly in cancer cell proliferation and tumor growth. These application notes provide detailed protocols for utilizing [D-Phe12]-Bombesin in cell culture experiments to investigate its antagonistic effects.

Mechanism of Action

Bombesin and its mammalian homolog, GRP, are potent mitogens that, upon binding to their G-protein coupled receptors (GPCRs), activate several intracellular signaling pathways. These pathways include the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization, and the activation of protein kinase C (PKC), as well as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, all of which are crucial for cell proliferation and survival.[1]



[D-Phe12]-Bombesin competitively inhibits the binding of bombesin and GRP to their receptors, thereby preventing the activation of these downstream signaling cascades.[1][2] This blockade can lead to the inhibition of cancer cell growth.[3][4]

Quantitative Data Summary

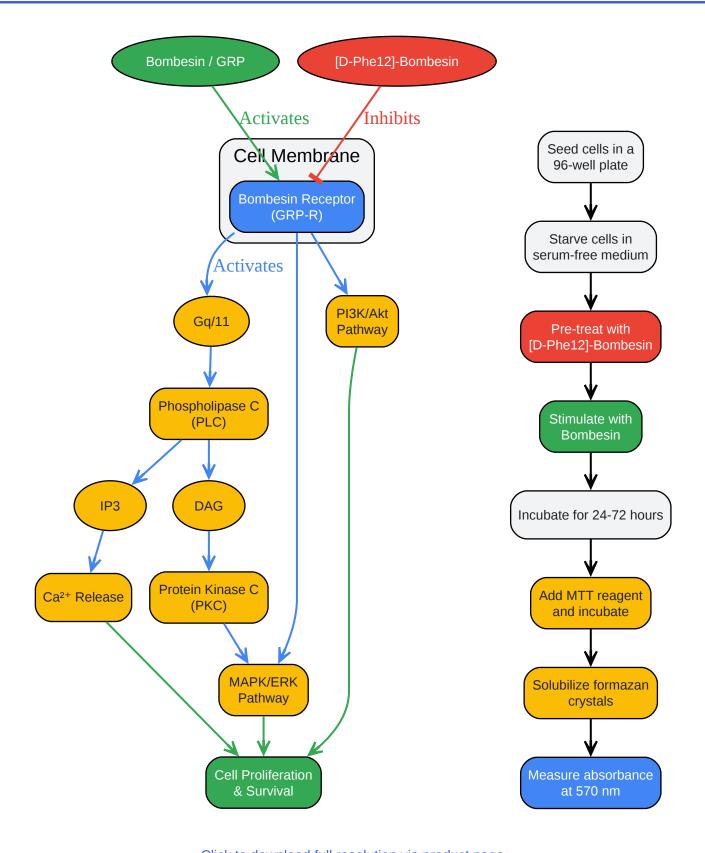
The following table summarizes the inhibitory concentrations of **[D-Phe12]-Bombesin** and related analogs from various in vitro studies. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.

Parameter	Value	Cell/Tissue Type	Assay	Reference
IC50	4 μΜ	Guinea pig pancreatic acini	Bombesin- induced amylase release	[5][6]
Ki	4.7 μΜ	-	Bombesin receptor binding	[5][6]
IC50	~2 μM	Rat brain slices	[125I- Tyr4]Bombesin binding	[7]

Signaling Pathway Diagram

The following diagram illustrates the bombesin receptor signaling pathway and the inhibitory action of **[D-Phe12]-Bombesin**.





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